2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide
CAS No.:
Cat. No.: VC13568026
Molecular Formula: C11H11BrClNO
Molecular Weight: 288.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11BrClNO |
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Molecular Weight | 288.57 g/mol |
IUPAC Name | 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide |
Standard InChI | InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Standard InChI Key | NCKAYIUNKSNSCH-UHFFFAOYSA-N |
SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |
Canonical SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide is C₁₁H₁₀BrClNO, with a molecular weight of 287.55 g/mol. The benzene core is substituted with bromine (2-position) and chlorine (5-position), while the amide nitrogen is bonded to a cyclopropylmethyl group. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets.
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 287.55 g/mol |
LogP (Partition Coefficient) | ~3.8 (estimated) |
Solubility in Water | Low (<0.1 mg/mL) |
Melting Point | 120–125°C (predicted) |
The LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The cyclopropylmethyl group enhances metabolic stability compared to linear alkyl chains .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide typically involves multi-step protocols:
Intermediate Preparation
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2-Bromo-5-chlorobenzoic Acid Synthesis:
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Amide Formation:
Industrial-Scale Considerations
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Continuous Flow Systems: Improve yield and reduce reaction time by maintaining precise temperature control.
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Green Chemistry Metrics: Solvent recovery and catalytic reagents (e.g., polymer-supported catalysts) minimize waste.
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine enhances electrophilic reactivity, potentially increasing target binding affinity.
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Cyclopropylmethyl Group: Confers rigidity, reducing off-target interactions and improving pharmacokinetics.
Applications in Research and Industry
Pharmaceutical Development
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Lead Compound Optimization: Serves as a scaffold for modifying selectivity and potency against enzymes or receptors.
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Prodrug Design: The amide group can be hydrolyzed in vivo to release active metabolites.
Material Science
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Liquid Crystal Precursors: Halogenated benzamides contribute to anisotropic molecular arrangements.
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